molecular formula C60H72CuN8O4 B12929443 Copper;5,14,23,32-tetrakis(2,4-dimethylpentan-3-yloxy)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene

Copper;5,14,23,32-tetrakis(2,4-dimethylpentan-3-yloxy)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene

Cat. No.: B12929443
M. Wt: 1032.8 g/mol
InChI Key: OLRAIEBONOIUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper;5,14,23,32-tetrakis(2,4-dimethylpentan-3-yloxy)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[286113,10112,19121,2804,9013,18022,27031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene is a complex copper-based compound

Preparation Methods

The synthesis of this compound typically involves the coordination of copper ions with a large, multi-dentate ligand. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the correct formation of the compound. Industrial production methods may involve scaling up these reactions using continuous flow techniques to maintain consistency and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The copper center can be oxidized, leading to changes in the oxidation state of the metal.

    Reduction: Similarly, the copper center can be reduced, which can be useful in catalytic cycles.

    Substitution: Ligands around the copper center can be substituted with other ligands under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects often involves the coordination of the copper center with various substrates. This coordination can facilitate electron transfer processes, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application, but generally, the copper center plays a crucial role in mediating these processes.

Biological Activity

Copper complexes, particularly those involving macrocyclic and Schiff base ligands, have garnered significant attention in biomedical research due to their diverse biological activities. This article focuses on the biological activity of the compound Copper;5,14,23,32-tetrakis(2,4-dimethylpentan-3-yloxy)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene , examining its potential applications in cancer therapy and antimicrobial activities.

Overview of Copper Complexes

Copper serves as a vital trace element in biological systems and is involved in numerous enzymatic processes. Copper complexes can exhibit a range of biological activities including:

  • Anticancer Activity : Many copper complexes have shown promise as anticancer agents by inducing apoptosis in cancer cells.
  • Antimicrobial Activity : Copper ions are known for their antibacterial and antifungal properties.
  • Antioxidant Properties : Certain copper complexes can scavenge free radicals and reduce oxidative stress.

Anticancer Activity

Recent studies have highlighted the anticancer potential of copper complexes through various mechanisms:

  • DNA Interaction : Copper complexes can bind to DNA and induce damage leading to apoptosis. For instance, a study demonstrated that copper(II) complexes with biquinoxaline ligands showed significant DNA degradation potential and cytotoxicity against glioblastoma and cervical cancer cell lines (U87 and HeLa) .
  • Reactive Oxygen Species (ROS) Generation : The cytotoxic effects of copper complexes are often attributed to ROS generation which disrupts cellular homeostasis and triggers apoptotic pathways .
  • Inhibition of Cell Migration : Some copper complexes have been shown to inhibit the migration and invasion of cancer cells in vitro, suggesting their potential in preventing metastasis .

Antimicrobial Activity

Copper complexes exhibit notable antimicrobial properties against a variety of pathogens:

  • Bacterial Inhibition : Studies have shown that copper(II) complexes derived from macrocyclic Schiff bases demonstrate enhanced antibacterial activity compared to their ligand counterparts against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
  • Fungal Inhibition : The antifungal activity of copper complexes has also been documented with effective inhibition against species like Candida albicans and Aspergillus niger . The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.

Case Studies

Several case studies illustrate the biological efficacy of copper complexes:

StudyCompoundBiological ActivityFindings
1Cu(ttbq)Cl₂AnticancerInduced apoptosis in U87 and HeLa cells through ROS generation
2Macrocyclic Cu(II)AntibacterialExhibited higher inhibition rates against E. coli compared to free ligands
3Cu-Schiff Base ComplexesAntifungalEffective against Candida albicans with lower MIC values than standard antibiotics

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing this copper-based macrocyclic complex, and how can they be methodologically addressed?

  • Answer : The synthesis involves multi-step coordination chemistry, requiring precise control of steric and electronic effects from the 2,4-dimethylpentan-3-yloxy substituents. Key challenges include avoiding ligand decomposition during metalation and ensuring regioselective cyclization. Strategies include:

  • Solvent optimization : Use non-polar solvents (e.g., toluene) to stabilize intermediates .
  • Temperature control : Gradual heating (60–80°C) to prevent ligand scrambling .
  • Characterization : Employ high-resolution NMR and X-ray crystallography to confirm macrocyclic geometry and copper coordination .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this complex?

  • Answer :

  • Single-crystal XRD : Resolves the macrocyclic framework and copper coordination geometry (e.g., bond angles/distances between Cu and N/O donors) .
  • EPR spectroscopy : Identifies oxidation states (Cu(I) vs. Cu(II)) and electronic environments .
  • MALDI-TOF MS : Verifies molecular weight and ligand-metal stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental data (e.g., unexpected redox behavior)?

  • Answer : Discrepancies often arise from solvent effects or ligand flexibility. A methodological approach includes:

  • DFT calculations : Compare optimized geometries (using B3LYP/def2-TZVP) with crystallographic data to identify steric strain or electronic delocalization .
  • Variable-temperature NMR : Probe dynamic ligand behavior (e.g., fluxionality in the pentan-3-yloxy groups) .
  • Controlled redox titrations : Use cyclic voltammetry in aprotic solvents (e.g., DMF) to isolate redox events and correlate with computational models .

Q. What advanced strategies can be employed to study the catalytic potential of this complex in cross-coupling reactions?

  • Answer :

  • Mechanistic probes : Use deuterated substrates or radical scavengers to distinguish between organometallic vs. radical pathways .
  • In-situ XAS (X-ray absorption spectroscopy) : Monitor copper oxidation states and ligand coordination during catalysis .
  • Substrate scope analysis : Systematically vary steric/electronic parameters (e.g., aryl halides with differing substituents) to map catalytic efficiency .

Q. How can researchers design experiments to evaluate the stability of this complex under varying pH and temperature conditions?

  • Answer :

  • pH-dependent UV-Vis studies : Track absorbance shifts to identify protonation/deprotonation events at N/O donor sites .
  • Thermogravimetric analysis (TGA) : Quantify decomposition temperatures and ligand loss patterns .
  • Kinetic stability assays : Use competitive ligands (e.g., EDTA) in aqueous/organic mixtures to measure metal-ligand dissociation rates .

Q. Methodological Frameworks for Data Interpretation

Q. What theoretical models are most appropriate for interpreting the complex’s electronic structure and reactivity?

  • Answer :

  • Ligand Field Theory (LFT) : Predicts d-orbital splitting and Jahn-Teller distortions in copper centers .
  • Molecular Orbital (MO) diagrams : Explain charge-transfer transitions observed in UV-Vis spectra .
  • Multiconfigurational methods (e.g., CASSCF) : Model multi-reference states in Cu(II)-radical intermediates .

Q. How can machine learning (ML) enhance the prediction of synthetic outcomes or catalytic performance?

  • Answer :

  • Feature engineering : Train ML models on descriptors like ligand denticity, solvent polarity, and reaction time .
  • Active learning loops : Integrate robotic synthesis platforms with ML to iteratively optimize reaction conditions .

Properties

Molecular Formula

C60H72CuN8O4

Molecular Weight

1032.8 g/mol

IUPAC Name

copper;5,14,23,32-tetrakis(2,4-dimethylpentan-3-yloxy)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene

InChI

InChI=1S/C60H72N8O4.Cu/c1-29(2)49(30(3)4)69-41-25-17-21-37-45(41)57-61-53(37)66-58-47-39(23-19-27-43(47)71-51(33(9)10)34(11)12)55(63-58)68-60-48-40(24-20-28-44(48)72-52(35(13)14)36(15)16)56(64-60)67-59-46-38(54(62-59)65-57)22-18-26-42(46)70-50(31(5)6)32(7)8;/h17-36,49-52H,1-16H3;/q-2;+2

InChI Key

OLRAIEBONOIUCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)OC1=CC=CC2=C1C3=NC4=NC(=NC5=C6C=CC=C(C6=C([N-]5)N=C7C8=C(C(=CC=C8)OC(C(C)C)C(C)C)C(=N7)N=C2[N-]3)OC(C(C)C)C(C)C)C9=C4C=CC=C9OC(C(C)C)C(C)C.[Cu+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.